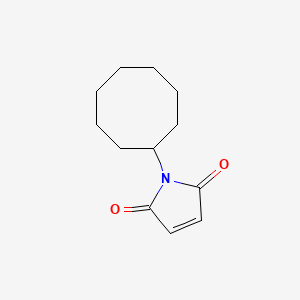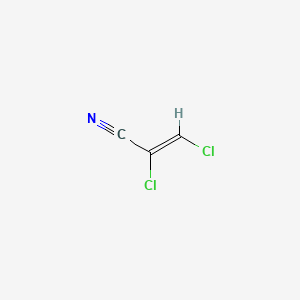
2-甲基喹啉-8-醇 1-氧化物
描述
科学研究应用
2-Methyl-8-quinolinol 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand for preparing metal complexes, such as scandium 2-methyl-8-quinolinolate complexes.
Biology: Exhibits fungicidal properties, making it useful in biological studies related to fungal infections.
Industry: Used in the preparation of various chemical compounds and materials.
作用机制
Target of Action
It is known that this compound is a methyl substituted quinolinol derivative , which suggests that it may interact with similar biological targets as other quinolinol derivatives.
Mode of Action
It is known to exhibit fungicidal properties , suggesting that it may interact with enzymes or proteins essential for fungal growth and survival. Additionally, it can undergo complexation with transition metal complexes , which could influence its interaction with biological targets.
Biochemical Pathways
Given its fungicidal activity , it may interfere with pathways critical for fungal cell wall synthesis or other essential processes
Result of Action
Its fungicidal activity suggests that it may lead to the death of fungal cells . The exact cellular changes induced by this compound remain to be determined.
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-8-quinolinol 1-oxide can be synthesized through various methods. One common approach involves the lithiation of 2-methyl-8-methoxyquinoline followed by the addition of alkyl halides and subsequent reaction in hydrobromic acid (HBr) to yield 2-alkylquinolin-8-ols . Another method involves the use of transition metal complexes, such as bis(2-methyl-8-quinolinolato) aluminum (III)-μ-oxo-bis(2-methyl-8-quinolinolato) aluminum (III) .
Industrial Production Methods
Industrial production methods for 2-Methyl-8-quinolinol 1-oxide typically involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Methyl-8-quinolinol 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different quinoline-based products.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, lithium diisopropylamide (LDA), and hydrobromic acid (HBr). Reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
Major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring .
相似化合物的比较
Similar Compounds
Similar compounds to 2-Methyl-8-quinolinol 1-oxide include:
- 8-Hydroxyquinoline
- 5-Chloro-8-quinolinol
- 5,7-Diiodo-8-hydroxyquinoline
- 5,7-Dichloro-8-hydroxy-2-methylquinoline
Uniqueness
2-Methyl-8-quinolinol 1-oxide is unique due to its specific methyl substitution at the 2-position, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This uniqueness makes it valuable in various scientific and industrial applications .
属性
IUPAC Name |
2-methyl-1-oxidoquinolin-1-ium-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-5-6-8-3-2-4-9(12)10(8)11(7)13/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRZWXVRWSIHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C=CC=C2O)C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390534 | |
| Record name | 2-Methyl-1-oxo-1lambda~5~-quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63543-87-3 | |
| Record name | 2-Methyl-1-oxo-1lambda~5~-quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1608917.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetic acid](/img/structure/B1608919.png)




![3-[(4-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1608928.png)
![2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1608931.png)




